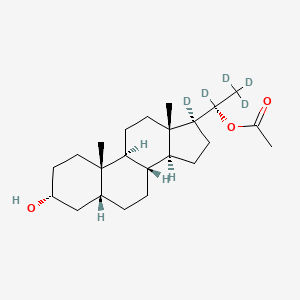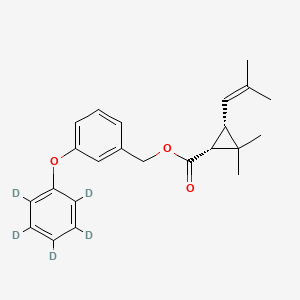
d-cis-Phenothrin-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
d-cis-Phenothrin-d5: is a synthetic pyrethroid compound, which is a deuterated form of d-cis-Phenothrin. It is primarily used as an insecticide due to its high efficacy against a wide range of household pests, including mosquitoes and houseflies . The deuterated form is often used in scientific research to study the metabolism and degradation pathways of the parent compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of d-cis-Phenothrin-d5 involves the deuteration of d-cis-PhenothrinThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: : d-cis-Phenothrin-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled temperature conditions.
Major Products: : The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound. These products are analyzed to understand the compound’s degradation pathways and environmental impact .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, d-cis-Phenothrin-d5 is used as a reference standard in analytical methods to study the degradation and metabolism of pyrethroid insecticides. It helps in understanding the environmental fate and persistence of these compounds .
Biology: : In biological research, this compound is used to study the toxicological effects of pyrethroids on various organisms. It helps in identifying the metabolic pathways and potential biomarkers of exposure .
Medicine: : In medical research, this compound is used to study the pharmacokinetics and pharmacodynamics of pyrethroid-based treatments. It helps in understanding the absorption, distribution, metabolism, and excretion of these compounds in the human body .
Industry: : In the industry, this compound is used in the development and quality control of insecticidal products. It ensures the consistency and efficacy of the final products .
Wirkmechanismus
d-cis-Phenothrin-d5 exerts its effects by targeting the nervous system of insects. It binds to the voltage-gated sodium channels, causing prolonged depolarization and paralysis of the nerve cells. This leads to the eventual death of the insect . The deuterated form helps in studying the detailed mechanism of action and identifying potential resistance mechanisms in target pests .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
d-trans-Phenothrin: Another isomer of phenothrin with similar insecticidal properties.
Permethrin: A widely used pyrethroid with a similar mode of action.
Tetramethrin: Another pyrethroid used in household insecticides.
Uniqueness: : d-cis-Phenothrin-d5 is unique due to its deuterated form, which provides enhanced stability and allows for detailed metabolic studies. The incorporation of deuterium atoms helps in tracing the degradation pathways and understanding the environmental impact of the parent compound .
Eigenschaften
Molekularformel |
C23H26O3 |
|---|---|
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H26O3/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3/t20-,21-/m0/s1/i5D,6D,7D,10D,11D |
InChI-Schlüssel |
SBNFWQZLDJGRLK-WPWSXMPJSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)COC(=O)[C@@H]3[C@@H](C3(C)C)C=C(C)C)[2H])[2H] |
Kanonische SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-6-[6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-(prop-1-en-2-yl)-1H,2H,3H,4H,7H,8H,9H,9aH-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12427051.png)
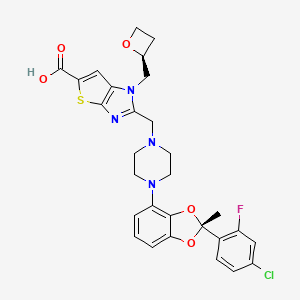
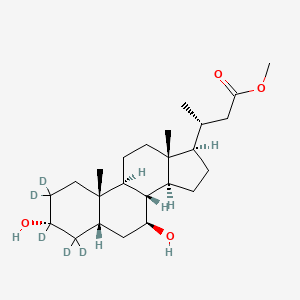
![(2R,3R,4S,5S,6R)-2-[[(3S,9R,11R,13R,14S)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12427067.png)

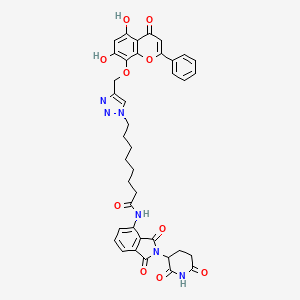
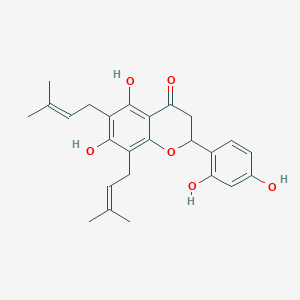

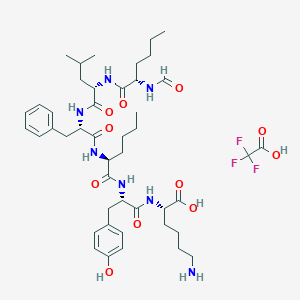
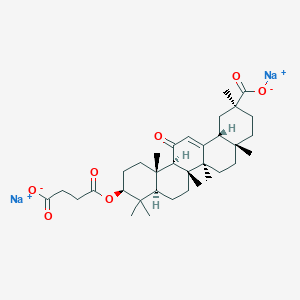
![(E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol](/img/structure/B12427112.png)
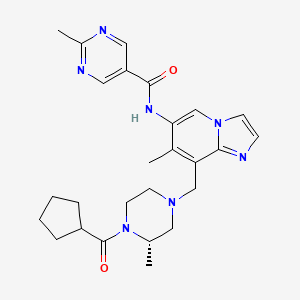
![3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-methoxybenzoic acid](/img/structure/B12427120.png)
